3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one
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Overview
Description
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[55]undec-3-en-2-one is a complex organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a spirocyclic system, a pyridine ring substituted with chlorine and fluorine atoms, and a dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Cycloreversion: This compound can undergo cycloreversion to form fluoro(hetero)aryl ketenes.
Coupling Reactions: The resulting ketenes can efficiently couple with nucleophiles to form highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its ability to undergo cycloreversion to form fluoro(hetero)aryl ketenes . These ketenes can then efficiently couple with nucleophiles, leading to the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ketenes and their interactions with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[55]undec-3-en-2-one is unique due to its spirocyclic structure and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H11ClF3NO4 |
---|---|
Molecular Weight |
349.69 g/mol |
IUPAC Name |
3-(3-chloro-2,5,6-trifluoro-1H-pyridin-4-ylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C14H11ClF3NO4/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14/h19H,1-5H2 |
InChI Key |
CTFNPHKDTYDGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=C3C(=C(NC(=C3Cl)F)F)F)C(=O)O2 |
Origin of Product |
United States |
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